4,5,5-三甲基-2-氧代-2,5-二氢呋喃-3-羧酸

描述

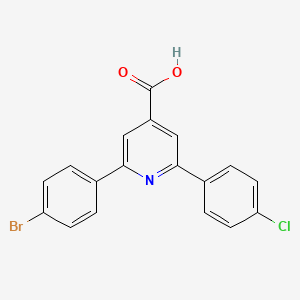

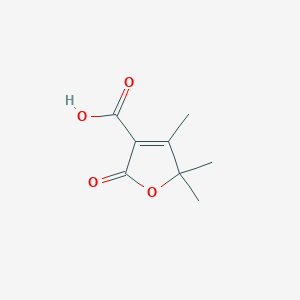

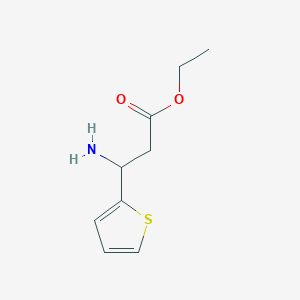

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids. These compounds are of interest due to their potential applications in the pharmaceutical and polymer industries. The structure of the compound suggests that it contains a furan ring, which is a five-membered aromatic ring with oxygen, and is substituted with carboxylic acid and methyl groups.

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives can be achieved through various methods. One approach involves a one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), utilizing a dual-enzyme system composed of galactose oxidase and alcohol dehydrogenases. This method also incorporates an internal recycling of the byproduct H2O2, which is used for the regeneration of oxidized nicotinamide cofactors necessary for the oxidation steps . Another method describes the synthesis of 2-substituted tetrahydrofuran dicarboxylic acid derivatives starting from 5-norborne-2-ol, through a six-step sequence involving base-catalyzed methanolysis-rearrangement and further manipulations to yield the title compounds .

Molecular Structure Analysis

The molecular structure of furan carboxylic acids can be complex, and their characterization often involves a combination of experimental and theoretical investigations. For instance, the synthesis and characterization of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters were accomplished, and the absolute configuration was determined through computational studies of specific rotation and comparison with experimental observations . Structural comparisons with related compounds can also provide insights into the molecular conformation and hydrogen bonding patterns, as seen in the study of hydrogen-bonded trimers in 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions, including condensation and halolactonization. A concise synthesis method for 3,4-disubstituted furan-2,5-dicarboxylic acids involves refluxing a mixture of 1,2-carbonyl compounds with dimethyl diglycolate in the presence of KOH, yielding the desired products with high yields . Additionally, the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids have been used to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones, with the structures confirmed by X-ray single-crystal diffraction studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. For example, the presence of substituents on the furan ring can affect the compound's solubility, boiling point, and reactivity. The synthesis of tetrahydrofuran amino acids and the study of their secondary structure in carbopeptoids derived from these acids highlight the importance of the spatial arrangement of substituents for the properties and potential applications of these compounds .

科学研究应用

生物技术合成与应用

4,5,5-三甲基-2-氧代-2,5-二氢呋喃-3-羧酸及类似的氧代和羟基羧酸在有机合成中具有重要意义。它们的生物技术生产提供了一种环保的方法。利用强大的微生物,包括基因改良的微生物,可以高效生产这些酸,这些酸可作为各种化学合成的前体。例如,通过微生物生产的酸,如2-氧代戊二酸,可用于合成亲水性三嗪和其他杂环化合物。这种方法强调了可再生原材料的可持续利用以及用于有机酸生产的多功能生物反应器的开发 (Aurich et al., 2012)。

分析化学与色谱

在分析化学中,氧代和羟基羧酸的衍生物已被应用于开发色谱分析的内部标准。一个显著的例子是利用从4-(羟甲基)呋喃-2(5H)-酮衍生的酯在气相色谱-质谱分析中用于苹果汁中帕图林的定量。这种方法突显了这些化合物在提高分析方法的精确度和准确性方面的实用性 (Llovera et al., 2005)。

合成新化合物

这些酸在合成新化合物中至关重要。它们已被用于在特定催化条件下创建各种杂环衍生物,包括四氢呋喃、二氧兰和噁唑啉衍生物。将这些酸转化为不同的化学实体展示了它们作为有机合成中构建块的多功能性 (Bacchi et al., 2005)。

绿色化学与可持续过程

氧代和羟基羧酸的生产和应用符合绿色化学原则,强调可持续性和环保性。从5-羟甲基糠醛催化酶过程合成呋喃羧酸,产率高,环境影响小,体现了这种方法 (Jia et al., 2019)。

属性

IUPAC Name |

4,5,5-trimethyl-2-oxofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-4-5(6(9)10)7(11)12-8(4,2)3/h1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBWMWDAYBDTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395503 | |

| Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

CAS RN |

13156-11-1 | |

| Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

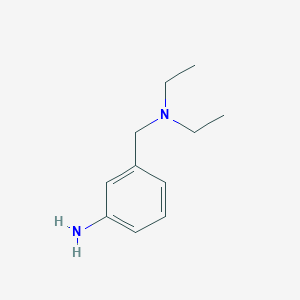

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)